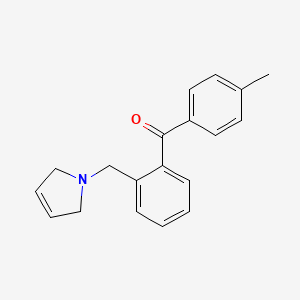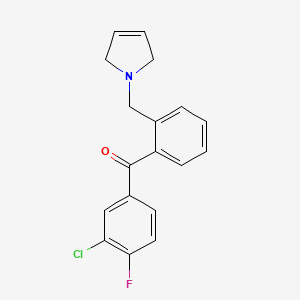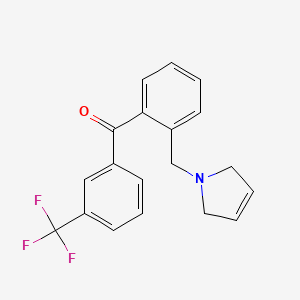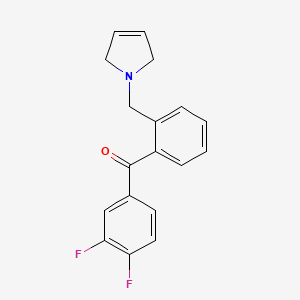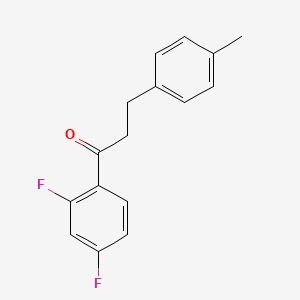
2',4'-Difluoro-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of 2,6-diformyl-4-trifluoromethylphenol was achieved through a multi-step process starting from 4-bromophenol and involving a copper-mediated trifluoromethylation . These methods suggest that the synthesis of 2',4'-Difluoro-3-(4-methylphenyl)propiophenone could potentially be carried out by introducing fluorine atoms into the appropriate positions on the aromatic ring, possibly through halogenation or direct fluorination techniques.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing fluorine atoms, which can influence the electronic distribution and reactivity of the molecule. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . This suggests that the presence of fluorine atoms in 2',4'-Difluoro-3-(4-methylphenyl)propiophenone would likely affect its molecular geometry and electronic properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, often facilitated by the presence of fluorine atoms. For example, 2-hydroxy-2-methylpropiophenone was subjected to multiple arylation reactions in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and isochromanones . This indicates that 2',4'-Difluoro-3-(4-methylphenyl)propiophenone might also participate in similar palladium-catalyzed reactions or other transformations typical for fluorinated aromatics.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the fluorine atoms. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in polar organic solvents and showed excellent thermal stability and mechanical properties . The introduction of fluorine atoms into aromatic compounds generally increases their lipophilicity and chemical stability, which could be expected for 2',4'-Difluoro-3-(4-methylphenyl)propiophenone as well.
Applications De Recherche Scientifique
Synthesis and Transformation in Organic Chemistry
- 2',4'-Difluoro-3-(4-methylphenyl)propiophenone is utilized in the synthesis of novel compounds in organic chemistry. For instance, it has been involved in the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, leading to the creation of a new series of compounds (Bonacorso et al., 2003).
Nonlinear Optical Properties
- This compound has also been explored for its nonlinear optical properties. A study on the third-order nonlinear optical properties of various hydrazones, including ones derived from 2',4'-Difluoro-3-(4-methylphenyl)propiophenone, indicates potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Application in Photocatalysis
- Perfluorination, a process which 2',4'-Difluoro-3-(4-methylphenyl)propiophenone may undergo, shows significant effects in photocatalysis. Perfluorinated compounds exhibit enhanced photocatalytic activities, such as the photoreduction of water and photooxidation of benzene to phenol, suggesting potential applications in environmental remediation and energy conversion (Maruo et al., 1992).
Role in Polymers and High-Performance Materials
- This compound has been investigated in the synthesis of novel polymers with high glass-transition temperatures and good solubility, suggesting potential use in engineering plastics and membrane materials (Huang et al., 2007).
Use in Fluorescent Probes and Sensing Technologies
- Derivatives of 2',4'-Difluoro-3-(4-methylphenyl)propiophenone are applicable in the development of fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity in these applications make them promising for analytical and diagnostic tools (Tanaka et al., 2001).
Contribution to Green Chemistry
- The synthesis of 4-benzyloxy propiophenone, a key pharmaceutical intermediate, involving 2',4'-Difluoro-3-(4-methylphenyl)propiophenone, demonstrates a move towards greener chemical processes. This approach minimizes waste and intensifies reaction rates, aligning with the principles of sustainable and environmentally friendly chemistry (Yadav & Sowbna, 2012).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUURVIGUXHECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644149 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898769-34-1 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
